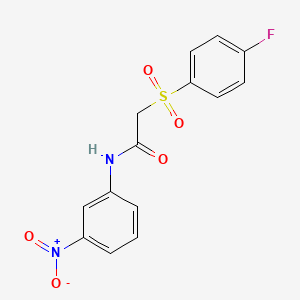

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O5S/c15-10-4-6-13(7-5-10)23(21,22)9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXKLPBUZUIRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The acetamide group can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or dimethylformamide (DMF)

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures

Major Products

Reduction: 2-(4-fluorobenzenesulfonyl)-N-(3-aminophenyl)acetamide

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 4-fluorobenzenesulfonic acid and 3-nitroaniline

Scientific Research Applications

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds structurally or functionally related to 2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide:

Key Comparisons

Sulfonyl vs. Sulfanyl Groups

- The sulfonyl group in the target compound (SO₂) is more electron-withdrawing than the sulfanyl (thioether, S) group in analogs like 2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide . This difference impacts solubility, metabolic stability, and receptor binding.

Nitro Group Position

- The 3-nitrophenyl group (meta-nitro) in the target compound contrasts with 4-nitrophenyl (para-nitro) derivatives in . Para-substitution creates stronger electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions. However, meta-substitution offers steric advantages in binding to hydrophobic pockets, as seen in anthelmintic benzimidazole derivatives .

Fluorophenyl Modifications

- Fluorine substitution on the benzene ring (as in 4-fluorobenzenesulfonyl) improves metabolic stability and bioavailability compared to non-fluorinated analogs. For example, N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide () demonstrates how fluorine enhances lipophilicity and resistance to oxidative degradation .

Crystallographic and Computational Data

- Crystal Packing : Sulfonamide derivatives like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibit intermolecular hydrogen bonding (e.g., C–H⋯O interactions), which stabilizes the crystal lattice and may influence solubility .

Biological Activity

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H11FNO4S

- Molecular Weight : 303.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit specific enzymatic activities.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of enzymes involved in metabolic pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting a potential for this compound to exhibit similar effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Antimicrobial Properties :

- Studies have shown that this compound has significant antibacterial activity against Gram-positive and Gram-negative bacteria. Its efficacy against resistant strains presents a promising avenue for further investigation.

-

Anticancer Effects :

- Preliminary studies suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.

-

Cytotoxicity :

- Initial cytotoxicity assays indicate that the compound exhibits low toxicity towards normal cells, making it a candidate for therapeutic applications with minimal side effects.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of 4-fluorobenzenesulfonyl chloride with an amine precursor, followed by coupling with 3-nitroaniline. Key steps include nucleophilic substitution and amide bond formation. Optimize by:

- Using anhydrous solvents (e.g., DMF or THF) and maintaining 0–5°C during exothermic steps to prevent side reactions .

- Employing coupling agents like EDC/HOBt to enhance amidation efficiency .

- Monitoring via TLC/HPLC to ensure intermediate purity .

- Example Data : Similar acetamide derivatives achieved yields >90% under reflux in ethanol with 24-hour reaction times .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

- Methodological Answer : Use a multi-technique approach:

- 1H/13C NMR : Assign proton environments (e.g., sulfonyl protons at δ 7.8–8.2 ppm) and carbon骨架 .

- FT-IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

- HRMS : Validate molecular ion ([M+H]+) with <2 ppm mass error .

- X-ray diffraction : Resolve crystal structure using SHELX software for refinement .

Q. How should initial biological screening for antimicrobial activity be designed?

- Methodological Answer : Follow CLSI guidelines:

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–256 µg/mL concentrations .

- Include controls (ciprofloxacin) and solvent controls (DMSO ≤1%) to avoid toxicity .

- Measure MICs via OD600 after 18–24h incubation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between docking predictions and experimental bioactivity data?

- Methodological Answer :

- Re-validate docking models : Re-dock known ligands to confirm force field parameters .

- Molecular Dynamics (MD) : Run 100+ ns simulations to identify transient binding pockets .

- Experimental cross-validation : Perform radioligand displacement assays (e.g., 3H-labeled antagonists) and site-directed mutagenesis of predicted binding residues .

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Salt formation : Screen hydrochloride or sodium salts via solvent evaporation .

- Co-solvents : Use PEG 400/Cremophor EL in saline, ensuring osmolality <600 mOsm/kg .

- Nanoformulation : Develop PLGA nanoparticles (<200 nm via DLS) for enhanced bioavailability .

Q. How to systematically identify critical Structure-Activity Relationships (SAR)?

- Methodological Answer :

- Library design : Vary substituents (e.g., sulfonyl F/Cl/CF3, nitrophenyl regiochemistry) .

- Parallel synthesis : Use microwave-assisted reactions for efficiency .

- Tiered bioassays : Test enzyme inhibition (IC50), cytotoxicity (CC50), and microsomal stability .

- 3D-QSAR : Develop CoMFA models to optimize pharmacophores .

Q. How to address discrepancies between MTT and clonogenic assay results?

- Methodological Answer :

- Verify protocols : Ensure MTT incubation ≤4h and clonogenic seeding density (50–100 cells/well) .

- Flow cytometry : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .

- Real-time analysis : Track proliferation kinetics via RTCA over 72h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.